(6-Aminopyridin-2-yl)methanol

Solid-State Properties Material Handling Crystallization

This bifunctional pyridine derivative features a unique 6-amino-2-hydroxymethyl substitution pattern, enabling orthogonal functionalization via its primary amine and alcohol moieties. Unlike regioisomers (e.g., 4-amino or 2-amino-4-hydroxymethyl analogs), its distinct 70°C melting point ensures reliable solid-state handling and consistent polymerization behavior. Validated as a key structural element in PKCθ inhibitor development—specifically the (6-aminopyridin-2-yl)(2-aminopyridin-3-yl)methanone series—and employed as a monomer for hydrogen-bonding supramolecular polymers. The 6-amino group, influenced by the adjacent ring nitrogen and 2-hydroxymethyl substituent, provides a unique handle for regioselective modifications unattainable with other aminopyridine methanol isomers. Ideal for medicinal chemistry and materials science applications demanding precise regiochemical control.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 79651-64-2
Cat. No. B113033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminopyridin-2-yl)methanol
CAS79651-64-2
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)CO
InChIInChI=1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8)
InChIKeyYGMPMXTWKROXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyridin-2-ylmethanol (CAS 79651-64-2): Core Properties and Strategic Positioning in Heterocyclic Chemistry


(6-Aminopyridin-2-yl)methanol, also known as 2-aminopyridine-6-methanol, is a substituted pyridine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . It is characterized by an amino group at the 6-position and a hydroxymethyl group at the 2-position on the pyridine ring. Physicochemically, it presents as a white crystalline solid with a melting point of 70°C and a boiling point of 299°C at 760 mmHg . Its predicted acid dissociation constant (pKa) is 13.40±0.10 . As a primary amino alcohol, it serves as a versatile building block in organic synthesis, finding applications in medicinal chemistry and polymer science.

Why (6-Aminopyridin-2-yl)methanol Cannot Be Simply Swapped with Other Aminopyridine Methanol Regioisomers


The specific 6-amino-2-hydroxymethyl substitution pattern on the pyridine ring dictates unique electronic and steric properties that are not shared by its regioisomers . Simple substitution with, for example, the 4-amino-2-hydroxymethyl or 2-amino-4-hydroxymethyl analogs, can lead to significant deviations in critical physicochemical parameters such as melting point and solubility [1]. These differences directly impact solid-state handling during procurement, purification protocols, and the subsequent reactivity in downstream synthetic applications. The following quantitative evidence details these material differentiators.

Quantitative Differentiation Guide for (6-Aminopyridin-2-yl)methanol vs. Closest Analogs


Melting Point Comparison: (6-Aminopyridin-2-yl)methanol vs. 4-Amino-2-pyridinemethanol

(6-Aminopyridin-2-yl)methanol exhibits a melting point of 70°C, which is significantly lower than that of its 4-amino regioisomer, (4-aminopyridin-2-yl)methanol, which melts at 114-115°C [1]. This 44-45°C difference in melting point indicates a weaker crystalline lattice energy for the target compound.

Solid-State Properties Material Handling Crystallization

Melting Point Comparison: (6-Aminopyridin-2-yl)methanol vs. 2-Amino-4-pyridinemethanol

In contrast, (6-Aminopyridin-2-yl)methanol has a melting point of 70°C, which is higher than that of another regioisomer, (2-aminopyridin-4-yl)methanol, which melts at 43-44°C . This 26-27°C higher melting point indicates a more robust crystal packing for the target compound.

Solid-State Properties Material Handling Crystallization

Comparative Physicochemical Profile: Melting Point Across Three Aminopyridine Methanol Isomers

A direct comparison of melting points across three regioisomeric aminopyridine methanols reveals a wide range of solid-state behaviors. (6-Aminopyridin-2-yl)methanol melts at 70°C, while (4-aminopyridin-2-yl)methanol melts at 114-115°C, and (2-aminopyridin-4-yl)methanol melts at 43-44°C [1]. This demonstrates the extreme sensitivity of bulk material properties to the precise location of the amino and hydroxymethyl substituents on the pyridine core.

Regioisomer Comparison Physicochemical Properties Material Science

Validated Application Scenarios for (6-Aminopyridin-2-yl)methanol Based on Quantitative Evidence


Synthesis of PKCθ Inhibitors and Other Aminopyridine-Ketone Based Kinase Probes

The 6-amino-2-pyridinyl motif is a key structural element in the development of PKCθ inhibitors, as demonstrated by the optimization of hit compounds like (6-aminopyridin-2-yl)(2-aminopyridin-3-yl)methanone [1]. This work, which led to compounds capable of significantly inhibiting IL-2 production in vivo, validates the specific utility of this substitution pattern in generating biologically active leads. The unique electronic and steric profile of the 6-aminopyridin-2-yl group, distinct from its regioisomers, is essential for achieving the desired binding interactions with the target kinase.

Monomer for Specialized Polymers and Supramolecular Assemblies

(6-Aminopyridin-2-yl)methanol is specifically identified as a monomer for polymer synthesis via addition polymerization and chain extension . Its bifunctional nature, with both an amino and a hydroxymethyl group, allows for the creation of polymers with unique hydrogen-bonding capabilities, making it a substrate for supramolecular chemistry. The distinct solid-state properties of this regioisomer, as quantified by its 70°C melting point, are critical for its processing and polymerization behavior, differentiating it from analogs that may be liquids or have significantly higher melting points.

Precursor for Medicinal Chemistry Building Blocks via Amide or Ether Formation

The presence of both a primary amine and a primary alcohol allows for orthogonal functionalization, a key advantage in complex molecule synthesis. The compound is used to prepare a variety of derivatives, including N-(6-aminopyridin-2-yl)acetamide and (6-aminopyridin-2-yl)methyl ethers, which serve as intermediates in pharmaceutical research [2]. The specific reactivity of the 6-amino group, influenced by the adjacent ring nitrogen and the 2-hydroxymethyl group, provides a unique handle for regioselective modifications that are not possible with other aminopyridine methanol isomers.

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